6-bromo-3-(morpholin-4-ylcarbonyl)-2H-chromen-2-one
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Overview
Description
6-bromo-3-(morpholin-4-ylcarbonyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a benzopyrone structure. The presence of a bromine atom and a morpholin-4-ylcarbonyl group in this compound makes it unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(morpholin-4-ylcarbonyl)-2H-chromen-2-one typically involves the following steps:
Morpholin-4-ylcarbonylation: The morpholin-4-ylcarbonyl group can be introduced through a reaction with morpholine and a suitable carbonylating agent such as phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(morpholin-4-ylcarbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The chromenone ring can be oxidized or reduced under suitable conditions to form different derivatives.
Hydrolysis: The morpholin-4-ylcarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted chromenones depending on the nucleophile used.
Oxidation: Oxidized derivatives of chromenone.
Reduction: Reduced derivatives of chromenone.
Hydrolysis: Carboxylic acid and morpholine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-bromo-3-(morpholin-4-ylcarbonyl)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and morpholin-4-ylcarbonyl group can influence its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-(morpholin-4-ylcarbonyl)-2H-chromen-2-one: Similar structure with a chlorine atom instead of bromine.
6-fluoro-3-(morpholin-4-ylcarbonyl)-2H-chromen-2-one: Similar structure with a fluorine atom instead of bromine.
6-iodo-3-(morpholin-4-ylcarbonyl)-2H-chromen-2-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 6-bromo-3-(morpholin-4-ylcarbonyl)-2H-chromen-2-one can impart unique chemical and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
6-bromo-3-(morpholine-4-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLFPEPZXXJMQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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